Iodine I-124
Description
Contextual Significance of Iodine I-124 in Radiopharmaceutical Science
Iodine-124 (¹²⁴I) is a positron-emitting radioisotope of iodine that has garnered significant interest within radiopharmaceutical science for its unique physical properties, which are particularly advantageous for positron emission tomography (PET) imaging. nih.gov Unlike the most commonly used PET radionuclides, such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C), which have short half-lives of approximately 110 minutes and 20 minutes respectively, ¹²⁴I possesses a considerably longer half-life of 4.18 days. nih.govresearchgate.net This extended half-life is a crucial attribute, as it permits the imaging of slow biological and pharmacokinetic processes that occur over several days. nih.govacs.org This capability is especially valuable for studying the in vivo behavior of large molecules like monoclonal antibodies (mAbs) and nanoparticles, which have long circulation times and gradual localization at their targets. researchgate.netmdpi.com
The convergence of molecular biology and imaging sciences has driven the demand for versatile positron emitters that can accommodate extended study timeframes. nih.gov ¹²⁴I fits this role by enabling longitudinal PET studies, where the same subject can be imaged sequentially over time to monitor complex processes. nih.govacs.org The well-established chemistry for radioiodination, developed over years of research with other iodine isotopes, can be readily applied to label a wide variety of compounds with ¹²⁴I without significantly altering their biological properties. researchgate.net
Despite its advantages, the decay characteristics of ¹²⁴I present certain technical challenges for PET imaging. Only about 23% of its disintegrations result in positron emission, and these positrons have a relatively high energy. researchgate.netnih.gov Furthermore, ¹²⁴I emits a high proportion of gamma rays, particularly a prominent 603 keV photon, which can interfere with the detection of the 511 keV annihilation photons central to PET imaging. nih.gov These factors can affect image resolution and the signal-to-noise ratio. nih.gov However, advancements in PET scanner technology and image reconstruction algorithms have helped to mitigate these challenges, solidifying ¹²⁴I's position as a valuable tool for specialized molecular imaging applications. researchgate.net
Physical and Decay Properties of Iodine-124
| Property | Value |
|---|---|
| Half-Life | 4.18 days nih.govhpschapters.org |
| Decay Mode | Positron Emission (β+) and Electron Capture researchgate.net |
| Positron Abundance | ~23% mdpi.comnih.gov |
| Maximum Positron Energy (Eβ+ max) | 2.138 MeV mdpi.com |
| Mean Positron Energy (Eβ+ mean) | 0.819 MeV to 0.975 MeV mdpi.comnih.gov |
Historical Trajectory of Iodine Isotope Research in Nuclear Medicine (Pre-I-124 and its rise)
The journey of iodine isotopes in medicine began long before the application of ¹²⁴I. The first radioiodine, Iodine-128 (¹²⁸I), was produced by Enrico Fermi in 1934. news-medical.net With its very short 25-minute half-life, its initial applications were limited, but it sparked foundational research into the use of radioiodine for thyroid studies. acs.org
The landscape of nuclear medicine was significantly transformed with the availability of Iodine-131 (¹³¹I) following the Manhattan Project in 1946. news-medical.net Glenn Seaborg and Jack Livingood first discovered ¹³¹I in 1938 by bombarding tellurium targets. nih.gov With a half-life of eight days and beta particle emissions, ¹³¹I quickly became the standard for treating thyrotoxicosis and certain types of thyroid cancer. news-medical.netlbl.goviaea.org While its gamma emissions allowed for imaging, the high energy of these emissions and the associated patient dose made it more suitable for therapy than for high-quality diagnostic imaging. nih.gov
The need for a diagnostic iodine radioisotope with better imaging characteristics led to the development of Iodine-123 (¹²³I). news-medical.net With a shorter half-life of 13.22 hours and a principal gamma emission of 159 keV, which is ideal for the gamma cameras used in Single-Photon Emission Computed Tomography (SPECT), ¹²³I became a widely used radionuclide for diagnostic imaging of the thyroid and other applications. mdpi.comnews-medical.net
The advent and refinement of PET imaging created a new niche that existing iodine isotopes could not fill. While ¹²³I was optimal for SPECT, it was not a positron emitter. The short-lived PET isotopes like ¹⁸F were unsuitable for tracking slow biological processes. This is where ¹²⁴I emerged as a radionuclide of significant interest. Initially, ¹²⁴I was often considered an undesirable impurity in the production of ¹²³I. mdpi.comnih.gov However, researchers recognized that its 4.18-day half-life and positron-emitting properties made it uniquely suited for immuno-PET and other long-term molecular imaging studies. mdpi.com The first proposal for ¹²⁴I production was based on modifying the existing methods for ¹²³I, and significant research since the late 1970s has focused on optimizing its production using low-energy cyclotrons. mdpi.com
Key Iodine Isotopes in Nuclear Medicine
| Isotope | Half-Life | Primary Emission(s) | Primary Medical Use |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | SPECT Imaging mdpi.com |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+), Gamma | PET Imaging nih.gov |
| Iodine-125 (¹²⁵I) | 59.4 days | X-ray (27 keV), Gamma (35.5 keV) | In-vitro assays, some clinical use mdpi.com |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma | Therapy, some imaging nih.govnews-medical.net |
Scope and Research Paradigms of this compound Applications in Preclinical Imaging
The unique characteristics of ¹²⁴I have established it as a powerful tool in preclinical research, enabling imaging paradigms that are not feasible with short-lived radionuclides. repec.org Its 4.2-day half-life is the primary enabler for these applications, allowing for the quantitative in vivo tracking of molecules over extended periods. acs.org
A major research paradigm benefiting from ¹²⁴I is Immuno-PET . This modality combines the high target specificity of monoclonal antibodies (mAbs) with the high sensitivity and resolution of PET imaging. mdpi.com Since mAbs can take several days to clear from circulation and accumulate effectively at tumor sites, the long half-life of ¹²⁴I is essential for imaging at time points when the target-to-background ratio is optimal. mdpi.com Preclinical studies using ¹²⁴I-labeled mAbs have been crucial in evaluating the potential of these biopharmaceuticals for various cancer targets. mdpi.com
Another key area is the study of pharmacokinetics (PK) , particularly for large and complex molecules. acs.org Preclinical PET studies with ¹²⁴I-labeled compounds allow researchers to non-invasively track the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates in the same animal over time. acs.org This longitudinal approach improves data quality and statistical power while reducing the number of animals required for a study. acs.org Research has demonstrated that despite the high positron energy of ¹²⁴I, the quality of the quantitative data obtained is suitable for detailed PK analysis in rodents and larger animals. acs.orgbiomedres.us
Furthermore, ¹²⁴I is utilized in preclinical evaluations for potential radionuclide therapy applications . Because ¹²⁴I is biochemically identical to the therapeutic isotope ¹³¹I, it can be used as a diagnostic surrogate to perform dosimetry calculations. nih.gov By imaging with ¹²⁴I-PET, researchers can determine the location and concentration of iodine uptake, which can then be used to predict the absorbed radiation dose that would be delivered by a therapeutic agent like ¹³¹I. nih.govnih.gov
The production of ¹²⁴I for this research is primarily achieved using cyclotrons. The most common nuclear reaction is the proton bombardment of highly enriched Tellurium-124 (¹²⁴Te). mdpi.com
Common Nuclear Reactions for ¹²⁴I Production
| Reaction | Description |
|---|---|
| ¹²⁴Te(p,n)¹²⁴I | A proton strikes a Tellurium-124 nucleus, ejecting a neutron to produce Iodine-124. This is the most extensively used method. mdpi.com |
| ¹²⁵Te(p,2n)¹²⁴I | A proton strikes a Tellurium-125 nucleus, ejecting two neutrons. This method offers higher yields but requires higher proton energies and can produce more impurities. nih.gov |
| ¹²⁴Te(d,2n)¹²⁴I | A deuteron (B1233211) (a proton and a neutron) strikes a Tellurium-124 nucleus, ejecting two neutrons. mdpi.com |
These preclinical research paradigms underscore the indispensable role of ¹²⁴I in advancing our understanding of complex biological systems and in the development of novel diagnostic and therapeutic agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
14158-30-6 |
|---|---|
Molecular Formula |
HI |
Molecular Weight |
124.9142 g/mol |
IUPAC Name |
iodane |
InChI |
InChI=1S/HI/h1H/i1-3 |
InChI Key |
XMBWDFGMSWQBCA-OIOBTWANSA-N |
SMILES |
I |
Isomeric SMILES |
[124IH] |
Canonical SMILES |
I |
Synonyms |
124I radioisotope I-124 radioisotope Iodine-124 |
Origin of Product |
United States |
Radiochemistry and Radiopharmaceutical Synthesis with Iodine I 124
I-124 Labeling Strategies for Biomolecules
The attachment of I-124 to biomolecules can be achieved through two primary approaches: direct iodination, where the radioisotope is directly incorporated into the molecule, and indirect labeling, which utilizes a prosthetic group as a linker. dntb.gov.uamdpi.com
Direct Iodination Methods (e.g., electrophilic iodination, oxidative methods)
Direct electrophilic iodination is the most common method for labeling biomolecules with I-124. nih.govdoaj.org This technique relies on the in-situ oxidation of radioiodide ([¹²⁴I]I⁻) to a reactive electrophilic species, such as [¹²⁴I]I⁺. nih.gov This electrophile then substitutes a proton on an activated aromatic ring within the biomolecule, most commonly a tyrosine residue, and to a lesser extent, a histidine residue. nih.govmdpi.comresearchgate.net
A variety of oxidizing agents are employed to facilitate this reaction under mild conditions compatible with sensitive biomolecules like proteins and antibodies. nih.govnih.gov Commonly used agents include:
Chloramine-T: An effective but potentially harsh oxidizing agent. nih.govrevvity.com
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild, water-insoluble oxidizing agent that is widely used. nih.govnih.govspringernature.com The reaction occurs on the solid surface of the Iodogen®, minimizing oxidative damage to the protein in solution. revvity.comspringernature.com
Lactoperoxidase: This enzyme, in the presence of hydrogen peroxide, provides a gentle method for radioiodination. nih.govrevvity.com
The primary advantage of direct iodination is its simplicity and the high radiochemical yields that can be achieved. nih.gov However, a significant drawback is the potential for in vivo deiodination, where the radioiodine is cleaved from the biomolecule. mdpi.com This can lead to the accumulation of free radioiodide in tissues like the thyroid, potentially compromising image quality and accuracy. aacrjournals.org
Table 1: Examples of Biomolecules Labeled with I-124 via Direct Iodination
| Biomolecule | Oxidizing Agent | Radiochemical Yield (RCY) | Reference |
| Human Insulin | Iodogen®, Chloramine-T, N-bromosuccinimide, Lactoperoxidase | ~33% | nih.gov |
| Anti-HER2 Diabody C6.5 | Iodogen® | Not specified | aacrjournals.org |
| 5-iodo-2'-deoxyuridine (IUdR) | Iodogen® | 45-65% | iaea.orgosti.gov |
| Monoclonal Antibody (mAb) A33 | Iodogen® | 40% | nih.gov |
| Monoclonal Antibody (mAb) CE-25 | Iodogen® | 70-80% | nih.gov |
Indirect Labeling via Prosthetic Groups (e.g., Bolton-Hunter reagent)
Indirect labeling methods are employed when a biomolecule lacks a suitable site for direct iodination (like a tyrosine residue) or is sensitive to the oxidizing conditions of direct methods. mdpi.comgbiosciences.com This strategy involves a "prosthetic group," which is a small, bifunctional molecule. nih.govnih.gov One part of the prosthetic group is radioiodinated, and the other part possesses a reactive functional group that can be conjugated to the biomolecule, typically targeting amine groups on lysine (B10760008) residues or sulfhydryl groups on cysteine residues. nih.govmdpi.com
The most well-known example is the Bolton-Hunter reagent , N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP). nih.govgbiosciences.com The phenolic ring of the SHPP is first radioiodinated with I-124, and the resulting [¹²⁴I]I-SHPP is then conjugated to the biomolecule via its N-hydroxysuccinimide (NHS) ester, which reacts with primary amines. nih.govaacrjournals.org This method offers the advantage of greater in vivo stability against deiodination compared to direct labeling of tyrosine. nih.gov
The labeling can proceed in two ways:
The prosthetic group is first radioiodinated and then conjugated to the target molecule. mdpi.com
The prosthetic group is attached to the target molecule first, followed by radioiodination. This approach is less common as the target molecule might be sensitive to the iodination conditions. mdpi.com
The synthesis of I-124 labeled prosthetic groups and other small molecules often relies on precursors that facilitate regioselective iodination. Organometallic compounds, particularly those containing tin (organostannanes) or silicon (organosilanes), are common precursors for radioiodo-demetallation reactions. nih.gov Radioiodo-destannylation, for instance, proceeds under mild conditions and offers high radiochemical yields and regioselectivity. nih.gov Aryltrimethylsilanes have also been used, though they generally provide lower radiochemical yields due to the greater stability of the carbon-silicon bond. acs.org Diaryliodonium salts are another class of precursors used for nucleophilic radioiodination to produce labeled intermediates. researchgate.net
While aromatic iodination is more common due to the higher stability of the resulting carbon-iodine bond, methods for aliphatic labeling exist. researchgate.netmdpi.com These typically involve nucleophilic substitution reactions where a leaving group on an alkyl chain is displaced by [¹²⁴I]iodide. researchgate.net However, molecules with iodine on sp³-hybridized carbons are generally less stable and more prone to deiodination. mdpi.com
Reaction Kinetics and Radiochemical Yield Optimization
Optimizing the conditions for I-124 labeling reactions is crucial for maximizing the radiochemical yield (RCY) and specific activity of the final product. Key parameters that are often adjusted include:
Precursor Amount: The concentration of the molecule to be labeled can significantly impact the reaction. For example, in the synthesis of [¹²⁴I]dRFIB, optimizing the amount of precursor was a key step. nih.gov
Temperature: Reaction temperature can dramatically influence kinetics. The RCY for [¹²⁴I]dRFIB increased from 2.4% at 60°C to 76% at 100°C. nih.gov For labeling proteins, reactions are often conducted at 0°C or room temperature to maintain protein integrity. gbiosciences.com
pH: The pH of the reaction buffer is critical, especially for direct iodination of proteins. For instance, labeling with Bolton-Hunter reagent is typically performed at a pH of 8.5 to facilitate the reaction with lysine residues. gbiosciences.com
Reaction Time: The duration of the reaction is optimized to achieve high incorporation without causing degradation of the biomolecule. gbiosciences.comacs.org
Concentration of Reagents: The molar ratio of the labeling reagent to the protein can be adjusted. For polyclonal antibodies, a molar coupling ratio of 20:1 is a common starting point. moleculardevices.com
By carefully controlling these factors, radiochemical yields for I-124 labeling can range from approximately 30% to over 95%, depending on the specific molecule and method used. nih.govacs.org
Purification and Analytical Characterization of I-124 Labeled Radiopharmaceuticals
Following the labeling reaction, the crude mixture contains the desired radiolabeled product, unreacted radioiodide, and potentially radiolabeled byproducts. Purification is essential to remove these impurities and ensure the radiochemical purity of the final product. acs.org
Common purification techniques include:
Size Exclusion Chromatography (SEC): This method is widely used to separate large, labeled biomolecules (like proteins and antibodies) from smaller molecules like unreacted [¹²⁴I]iodide and prosthetic groups. acs.org Sephadex G-25 is a frequently used resin for this purpose. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for purifying both small molecules and peptides, offering high resolution to separate the labeled product from unlabeled precursors and impurities. nih.govmdpi.com
Solid-Phase Extraction (SPE): C18 cartridges are often used for the rapid purification and isolation of labeled compounds, as demonstrated in the synthesis of [¹²⁴I]dRFIB. nih.gov
After purification, the radiopharmaceutical must be analytically characterized to confirm its identity, purity, and integrity. The primary analytical methods are:
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for determining radiochemical purity. By coupling a radiation detector with a standard HPLC system (e.g., with a UV detector), the radioactive peaks can be identified and quantified relative to all other radioactive species in the sample. nih.gov
Size Exclusion HPLC (SE-HPLC): This is specifically used for large molecules to confirm that the radioactivity is associated with the intact protein or antibody and to check for aggregation or fragmentation. acs.org Radiochemical purity is determined by analyzing the eluted fractions. acs.org
Thin-Layer Chromatography (TLC): Instant thin-layer chromatography (ITLC) can be a rapid method for assessing radiochemical purity, particularly for separating labeled product from free iodide. researchgate.net
For protein-based radiopharmaceuticals, a radiochemical purity of greater than 99% is often achieved after purification. acs.org
Chromatographic Techniques (e.g., HPLC, TLC)
The purification and quality control of Iodine-124 radiopharmaceuticals heavily rely on chromatographic methods to separate the desired radiolabeled product from unreacted radioiodine and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis and purification of I-124 labeled compounds, offering high resolution and reproducibility. Reversed-phase columns, particularly C18, are frequently employed. For instance, the analysis of radioiodine preparations has been performed using a LiChrospher 100 RP-18 column with a mobile phase of 0.1 mol/l NaCl/0.004 mol/l octylamine (B49996) (pH 7) supplemented with 5% (v/v) acetonitrile (B52724) at a flow rate of 1.5 ml/min. nih.gov In this system, iodate (B108269) (IO3-) and iodide (I-) exhibit retention times of 1.5 minutes and 5.0 minutes, respectively. nih.gov For protein-based radiopharmaceuticals, such as antibodies, size-exclusion HPLC (SE-HPLC) is often the method of choice. For example, the radiochemical purity of a 177Lu-labeled Rituximab conjugate, a methodology applicable to its I-124 counterpart, was determined using a BioSep-SEC-s3000 column with an isocratic mobile phase of 0.1 M phosphate (B84403) buffer (pH 5.8) at a flow rate of 1 ml/min. ugd.edu.mk
Thin-Layer Chromatography (TLC): TLC provides a rapid and straightforward method for assessing radiochemical purity. For example, the purity of an 124I-labeled anti-HER2 diabody was determined using instant TLC with a phosphate-buffered saline (PBS) mobile phase. snmjournals.org In the quality control of [131I]mIBG, which is analogous to its I-124 version, Whatman paper chromatography with a solvent system of chloroform:methanol:acetic acid (3:1:1) showed the free iodide with a retention factor (Rf) of 0.1-0.2, while the [131I]mIBG moved with the solvent front, having an Rf of 0.9-1. koreascience.kr
Interactive Table: Chromatographic Conditions for I-124 Radiopharmaceuticals
| Compound | Technique | Stationary Phase/Column | Mobile Phase | Retention Time (t_R) / R_f Value |
| Iodide (I-) / Iodate (IO3-) | HPLC | LiChrospher 100 RP-18 | 0.1 M NaCl, 0.004 M octylamine, 5% MeCN, pH 7 | t_R (I-) = 5.0 min, t_R (IO3-) = 1.5 min nih.gov |
| Rituximab | SE-HPLC | BioSep-SEC-s3000 | 0.1 M Phosphate Buffer, pH 5.8 | Not specified ugd.edu.mk |
| Anti-HER2 Diabody | TLC | Instant TLC Medium | Phosphate-Buffered Saline (PBS) | Not specified snmjournals.org |
| mIBG | Paper Chromatography | Whatman Paper 3 | Chloroform:Methanol:Acetic Acid (3:1:1) | R_f (I-) = 0.1-0.2, R_f (mIBG) = 0.9-1 koreascience.kr |
| Phenylalanine | HPLC | Thermo Scientific Acclaim 120, C18 | Acetonitrile and water (pH 6 with formic acid) | t_R = 2.62 minutes researchgate.net |
Spectroscopic Methods for Structural Elucidation (Radiochemical purity, specific activity)
Spectroscopic methods are indispensable for confirming the identity and quantifying the purity and potency of I-124 radiopharmaceuticals.
Radiochemical Purity: This is defined as the proportion of the total radioactivity in the desired chemical form. nih.gov It is a critical quality attribute, as radiochemical impurities can lead to inaccurate imaging results. HPLC and TLC with radioactivity detectors are the primary methods for its determination. nih.gov For example, a 124I-labeled mesothelin antibody demonstrated a high radiochemical purity of over 99% after purification, as determined by chromatographic methods. acs.org Similarly, 124I-trastuzumab was developed with high radiochemical purity for PET imaging of HER2 expression. nih.gov
Specific Activity: This refers to the amount of radioactivity per unit mass of a compound, often expressed in GBq/µmol or mCi/mg. nih.gov High specific activity is crucial for receptor-based imaging agents to avoid saturating the target sites with non-radioactive molecules. The specific activity of 124I-labeled compounds can be determined by measuring the radioactivity and the mass of the labeled compound. For an 124I-labeled anti-CEA minibody, specific activities ranged from 81 to 133 kBq/µg (2.2–3.6 µCi/µg). nih.gov In another study, a 124I-labeled mesothelin antibody was produced with a specific activity of 20.8–67.8 GBq/μmol. acs.org The calculation of specific activity for a 131I-labeled peptide involved assuming 100% recovery after purification, yielding values between 25.9 and 44.4 GBq/µmol. snmjournals.org
Radiolytic Stability of I-124 Radiopharmaceuticals in Model Systems
Radiolysis, the decomposition of molecules by ionizing radiation, is a significant challenge for I-124 labeled radiopharmaceuticals, particularly those with high specific activity. nih.gov The emitted radiation can damage the radiolabeled molecule itself or the surrounding solvent molecules, generating reactive species that can lead to degradation. waters.com
Factors Influencing Radiolysis
Several factors can influence the rate and extent of radiolysis:
Radioactive Concentration: Higher concentrations of radioactivity lead to a greater radiation dose to the formulation, increasing the rate of radiolysis. For instance, a concentrated solution of a 124I-labeled peptide showed increased radiolysis compared to a diluted sample. snmjournals.org A study on a 124I-labeled peptide stored overnight at 4°C showed that the amount of unbound 124I increased from 0.8% to 5.4% after 17 hours, and to approximately 10% after 30 hours, which was attributed to the high concentration of the product. snmjournals.org
Molecular Structure: The inherent stability of the molecule being labeled plays a role. Large biomolecules like antibodies can be susceptible to denaturation and aggregation induced by radiolysis. snmjournals.org
Formulation Components: The pH and presence of other excipients in the formulation can affect stability. google.com
Stabilization Strategies
To mitigate radiolysis, various stabilization strategies are employed:
Use of Radical Scavengers: Antioxidants, also known as radical scavengers, are commonly added to radiopharmaceutical formulations. Ascorbic acid and its salts are effective in this regard. google.comgoogle.com The addition of 1 mg/mL of ascorbic acid to a purified 124I-labeled peptide solution was used to reduce radiolytic effects during storage. snmjournals.org In another study, sodium ascorbate (B8700270) was used to protect an 211At-labeled antibody from radiolysis, a technique also applicable to I-124 compounds. acs.org
Control of Concentration and Storage Conditions: Diluting the radiopharmaceutical to the lowest practical concentration and storing it at low temperatures (e.g., 4°C) can slow down the degradation process. snmjournals.org
Addition of Stabilizers: Human serum albumin (HSA) can be used to stabilize radiolabeled proteins. acs.org Gentisic acid is another compound that has been used as a stabilizer in radiopharmaceutical formulations. ncats.io
Interactive Table: Radiolytic Stability and Stabilization of I-124 Radiopharmaceuticals
| I-124 Labeled Compound | Storage Conditions | Observed Degradation | Stabilization Strategy |
| IMP-325 (Peptide) | 74 MBq/mL, 4°C | Unbound 124I increased from 0.8% to 5.4% in 17h, and ~10% in 30h snmjournals.orgsnmjournals.org | Addition of 1 mg/mL ascorbic acid snmjournals.org |
| Anti-MSLN Antibody | 5% HSA and PBS | >95% RCP maintained for 8 days acs.org | Formulated in 5% HSA and PBS acs.org |
| Anti-HER2 mAb (211At-labeled) | Not specified | Denaturation and disrupted binding activity acs.org | Addition of 0.6% sodium ascorbate acs.org |
| Rituximab (89Zr-labeled) | 37°C for 7 days in human serum | >95% of activity remained bound to the antibody nih.gov | Not specified, inherent stability in serum demonstrated nih.gov |
Preclinical Research Methodologies Utilizing Iodine I 124
In Vitro Studies with I-124 Labeled Tracers
In vitro studies form the foundational tier of preclinical research, offering a controlled environment to investigate the basic interactions of Iodine-124 (I-124) labeled tracers with biological systems at the cellular and molecular level. These studies are crucial for validating the specificity and behavior of a radiotracer before its application in more complex in vivo models.
Cell Culture Models for Receptor Binding Assays
Cell culture models are indispensable for characterizing the binding affinity and specificity of I-124 labeled ligands to their target receptors. In these assays, specific cell lines that either naturally overexpress or are genetically engineered to express a target receptor are utilized. For instance, in the development of tracers for imaging sigma-1 receptors (S1R), which are overexpressed in many cancers, breast cancer cell lines like MCF-7 are employed. nih.gov Similarly, for studying tracers targeting the human epidermal growth factor receptor 2 (HER2), cell lines such as SK-OV-3 (human ovarian carcinoma) are used. aacrjournals.org
The fundamental principle of a receptor binding assay involves incubating the cultured cells with increasing concentrations of the I-124 labeled tracer. The amount of tracer that binds to the cells is then measured, typically using a gamma counter. To determine non-specific binding, a parallel experiment is conducted where a high concentration of an unlabeled ligand (a "cold" competitor) is added to saturate the target receptors. The specific binding is then calculated by subtracting the non-specific binding from the total binding.
Saturation binding studies, where the concentration of the radioligand is varied, allow for the determination of key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For example, in a study comparing 89Zr- and 124I-labeled cG250 antibody for targeting carbonic anhydrase IX in clear-cell renal carcinoma, in vitro cell binding assays with the SK-RC-38 cell line were conducted to determine these parameters. nih.gov Such data is critical for assessing the tracer's potential for in vivo imaging, as a high affinity (low Kd) is often desirable. nih.gov
Competitive inhibition studies are also performed to confirm the specificity of the tracer. In these experiments, the I-124 labeled tracer is co-incubated with various unlabeled compounds known to interact with the target receptor. A reduction in the binding of the radiotracer in the presence of a known antagonist confirms that it binds to the same site. For example, the specificity of [124I]IPAG for S1R was confirmed through competitive inhibition studies using haloperidol (B65202) and unlabeled IPAG. nih.gov
Table 1: Examples of Cell Lines and Targets in I-124 Receptor Binding Assays
| Cell Line | Target Receptor | I-124 Labeled Tracer Example | Research Focus |
| MCF-7 | Sigma-1 Receptor (S1R) | [124I]IPAG | Cancer Imaging |
| LNCaP | Sigma-1 Receptor (S1R) | [124I]IPAG | Cancer Imaging |
| SK-OV-3 | HER2 | 124I-C6.5 diabody | Cancer Imaging |
| SK-RC-38 | Carbonic Anhydrase IX | 124I-cG250 | Renal Carcinoma Imaging |
| H460 | PD-L1 | 124I-F(ab')2 of Durvalumab | Lung Cancer Immunotherapy |
| A549 | PD-L1 | 124I-F(ab')2 of Durvalumab | Lung Cancer Immunotherapy |
| NCI-N87 | HER2 | 124I-PIB-ZHER2:342 | Cancer Imaging |
This table provides examples of cell lines and their corresponding targets used in receptor binding assays with I-124 labeled tracers.
Cellular Uptake and Efflux Studies
Cellular uptake and efflux studies investigate the dynamics of how an I-124 labeled tracer enters and exits a cell. These studies provide insights into the mechanisms of transport and retention, which are vital for a tracer's in vivo performance.
Uptake studies typically involve incubating cultured cells with the I-124 labeled tracer for various time points. At each point, the cells are washed to remove unbound tracer, and the intracellular radioactivity is measured. This allows for the determination of the rate and extent of tracer accumulation. For instance, in vitro uptake studies of [124I]CKIB in HT-29 and FaDu tumor cells showed high accumulation within one hour. mdpi.com
Efflux studies, on the other hand, measure the rate at which a tracer is cleared from the cells after an initial uptake period. Cells are first loaded with the I-124 labeled tracer, then washed and incubated in fresh, tracer-free medium. The amount of radioactivity remaining in the cells or released into the medium is measured over time. These studies are crucial for understanding how long a tracer might be retained in the target tissue, which is particularly important for imaging applications where a sustained signal is needed. For example, studies on iodine efflux from cells with induced NIS expression have shown that efflux can contribute to signal decline after a few hours. nih.gov Research has also investigated the role of proteins like pendrin in mediating iodide efflux, showing that iodide excess can regulate its own efflux. nih.gov
The mechanisms of uptake and efflux can be further elucidated by performing these studies under different conditions, such as at different temperatures or in the presence of metabolic inhibitors. For example, performing uptake studies at 4°C can help distinguish between active transport, which is energy-dependent and inhibited at low temperatures, and passive diffusion.
Autoradiography Techniques
Autoradiography provides a visual representation of the distribution of a radiolabeled substance within a biological sample. In the context of I-124 preclinical research, it is often used to examine the microscopic distribution of an I-124 labeled tracer in tissue sections obtained from animal models. While it is an ex vivo technique, it complements in vivo imaging by providing higher resolution anatomical localization of the tracer.
The process involves administering the I-124 labeled tracer to an animal, and after a specific time, the animal is euthanized and the tissues of interest are excised, frozen, and thinly sliced. These tissue sections are then placed in contact with a photographic emulsion or a phosphor imaging plate. The radiation emitted by the I-124 exposes the emulsion or plate, creating a latent image. After an appropriate exposure time, the film is developed or the plate is scanned to reveal the distribution of the radiotracer within the tissue.
Autoradiography can confirm whether the tracer is localizing to the target cells or structures within a tissue. For example, after in vivo administration of an I-124 labeled tracer, autoradiography of tumor sections can confirm that the tracer is binding to the tumor cells and not just accumulating in the surrounding stroma. It can also be used to visualize tracer binding in brain sections to study neurological targets. mdpi.com Whole-body autoradiography has also been used to study the distribution of radio-iodine. turkupetcentre.net
Molecular Interaction Studies
Molecular interaction studies delve into the specific binding events between the I-124 labeled tracer and its target molecule. These studies can confirm the identity of the binding partner and provide more detailed information about the binding kinetics.
One common technique is immunoprecipitation. In this method, a cell lysate containing the target protein is incubated with the I-124 labeled tracer. An antibody specific to the target protein is then added, which binds to the protein-tracer complex. This antibody-protein-tracer complex is then "pulled down" from the solution using beads that bind to the antibody. The radioactivity of the precipitated complex is then measured. A high signal indicates a specific interaction between the tracer and the target protein.
Another approach involves using techniques like surface plasmon resonance (SPR) or bio-layer interferometry (BLI), although these are more commonly performed with non-radioactive analogs of the tracer. These methods can provide real-time kinetic data on the association and dissociation rates of the ligand-receptor interaction, which can then be correlated with the findings from the radiolabeled binding assays. The ability to watch molecular interactions in living organisms is a key advantage of PET imaging. openaccessjournals.comopenaccessjournals.com
In Vivo Animal Model Research with I-124
Following promising in vitro results, I-124 labeled tracers are evaluated in in vivo animal models to assess their biodistribution, pharmacokinetics, and imaging potential in a whole-body system. nih.govnih.govnih.govopenaccessjournals.comacs.orgmdpi.comiaea.orgd-nb.infocancer.govresearchgate.net
Model Selection Criteria (e.g., disease models, genetically modified models)
The selection of an appropriate animal model is a critical step in preclinical research and is guided by the specific research question. aofoundation.org The goal is to choose a model that accurately recapitulates the human condition being studied. altex.orgfrontiersin.orgnih.gov
Disease Models: For cancer imaging research, the most common models are xenografts, where human cancer cells are implanted into immunocompromised mice (e.g., athymic nude mice). nih.govaacrjournals.orgplos.orgnih.gov This allows for the study of tracers targeting human-specific antigens or receptors in a living system. For example, mice bearing subcutaneous MCF-7 or LNCaP tumor xenografts are used to evaluate I-124 labeled tracers for breast and prostate cancer, respectively. nih.gov Orthotopic models, where the tumor cells are implanted in the organ of origin (e.g., PC3 prostate tumors in the prostate), can provide a more clinically relevant tumor microenvironment. plos.org
For non-oncological applications, various other disease models are employed. For instance, to study neurological disorders, animal models that mimic the pathology of diseases like Alzheimer's might be used. mdpi.comresearchgate.net For studying thyroid physiology, laboratory rats are a common choice. mdpi.com
Genetically Modified Models: Genetically engineered mouse models (GEMMs) are becoming increasingly important in preclinical research. These models can be designed to express a specific human gene, have a gene "knocked out," or have a gene that can be conditionally expressed. For example, a mouse model could be engineered to express a human receptor to test a new I-124 labeled drug targeting that receptor. The use of reporter genes, such as the sodium-iodide-symporter (NIS), allows for the imaging of gene expression. nih.gov By transfecting cells with the NIS gene, their uptake of I-124 can be used as a surrogate for gene expression. nih.govthno.org
Other Considerations: The choice of animal species also depends on practical factors such as size, lifespan, and cost. Rodents (mice and rats) are the most commonly used due to their small size, rapid breeding cycle, and well-characterized genetics. frontiersin.org Larger animals, such as rabbits or non-human primates (e.g., cynomolgus monkeys), may be used in later stages of preclinical testing to obtain data that is more predictive of human pharmacokinetics and biodistribution due to their greater physiological similarity to humans. acs.org The choice of model is ultimately a balance between scientific validity, ethical considerations, and practical constraints. aofoundation.org
Table 2: Examples of Animal Models in I-124 Research
| Animal Model Type | Specific Model | Research Application |
| Xenograft | Athymic nude mice with MCF7 tumor xenografts | Imaging of Sigma-1 receptors in breast cancer |
| Xenograft | Athymic nude mice with LNCaP tumor xenografts | Imaging of Sigma-1 receptors in prostate cancer |
| Xenograft | SCID mice with SK-OV-3 tumor xenografts | Imaging of HER2 expression in ovarian cancer |
| Xenograft | Athymic nude mice with NB1691 tumor xenografts | Dosimetry studies for neuroblastoma therapy |
| Orthotopic Xenograft | Nude mice with orthotopic human PC3 prostate tumors | Imaging of phosphatidylserine (B164497) in prostate tumors |
| Non-disease Model | Sprague-Dawley rats | Studies of thyroid physiology and dosimetry |
| Non-human Primate | Cynomolgus monkeys | Pharmacokinetic studies of I-124 labeled proteins |
| Genetically Modified | BALB/c mice with NIS-RNA lipoplex delivery | Imaging of RNA expression via NIS reporter gene |
This table provides examples of animal models used in preclinical research with Iodine I-124.
Pharmacokinetic and Pharmacodynamic Assessment in Preclinical Models
The positron-emitting radionuclide ¹²⁴I is an appealing label for quantitative pharmacokinetic (PK) studies due to its long physical half-life of 4.2 days. acs.orgnih.gov This extended half-life is particularly advantageous for investigating the slow and complex pharmacokinetic profiles of large molecules, such as monoclonal antibodies (mAbs) and other biotechnology products, which often have circulation half-lives greater than a day. acs.orgmdpi.comresearchgate.net Positron Emission Tomography (PET) studies using ¹²⁴I-labeled compounds allow for the quantitative measurement of the radiotracer's tissue concentration over time, providing critical data for PK analysis. mdpi.comacs.org
In preclinical models, including rodents and larger animals like cynomolgus monkeys, ¹²⁴I-labeled proteins have been used to generate high-quality numerical data suitable for PK analysis across various experimental timeframes, from dynamic studies lasting minutes to longitudinal studies extending over 10 days. acs.orgnih.gov The quality of these data enables the detailed characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile non-invasively.
Pharmacodynamic (PD) assessments can also be facilitated by ¹²⁴I. By labeling a therapeutic agent, researchers can non-invasively visualize and quantify its engagement with a specific biological target, such as a receptor or transporter, in real-time. For example, studies involving ¹²⁴I-labeled antibodies allow for the determination of target saturation. While specific studies detailing the PD of ¹²⁴I-labeled compounds are context-dependent on the therapeutic agent, the methodology provides a powerful window into the drug-target interaction in a living system. The ability to correlate drug concentration (PK) with target engagement (PD) is a critical step in preclinical drug development.
Biodistribution Studies in Non-Human Subjects
Biodistribution studies are fundamental to preclinical research, providing a comprehensive map of where a radiolabeled compound accumulates in a living organism. ¹²⁴I is extensively used for this purpose, with PET imaging allowing for the dynamic and longitudinal visualization of tracer distribution in non-human subjects. mdpi.com These studies are critical for identifying target tissues, assessing off-target accumulation, and understanding clearance pathways.
In preclinical cancer research, ¹²⁴I-labeled antibodies have been evaluated in mouse models bearing tumor xenografts. For instance, in a study with BALB/c nude mice bearing U87MG.de2–7 glioma xenografts, the ¹²⁴I-labeled chimeric antibody ch806 showed a tumor uptake of 30.95 ± 6.01 percent of the injected dose per gram (%ID/g) at 48 hours post-injection. mdpi.com Similarly, the biodistribution of ¹²⁴I-cG250 in mice with clear cell renal cell carcinoma (ccRCC) xenografts demonstrated a peak tumor uptake of 23.45 ± 5.07 %ID/g at the same time point. mdpi.com
Studies are not limited to mice. The whole-body distribution of ¹²⁴I has been described in dogs with suspected thyroid carcinoma to establish a baseline for physiologic and pathologic uptake. nih.gov In these canine subjects, significant physiologic uptake was noted in the gastrointestinal tract (stomach SUVmean of 19.90), salivary glands, and urinary tract, in addition to pathologic uptake in thyroid tumors (SUVmean of 66.37) and metastatic lesions. nih.gov Such studies in larger animals provide data that can be more directly translated to human applications. An increase in radioactivity in the thyroid over time is often indicative of in vivo deiodination of the radiotracer. mdpi.com
The following table summarizes biodistribution findings from a preclinical study using ¹²⁴I-labeled scFvD2B, an antibody fragment targeting Prostate-Specific Membrane Antigen (PSMA), in mice with PSMA-positive and PSMA-negative tumors.
Biodistribution of ¹²⁴I-scFvD2B in Tumor-Bearing Mice (%ID/g)
| Tissue | 15 hours post-injection | 24 hours post-injection |
|---|---|---|
| PSMA+ Tumor | 12.33 | 16.90 |
| PSMA- Tumor | 4.09 | 4.30 |
| Blood | 3.32 | 0.18 |
| Liver | 1.83 | 1.10 |
| Kidneys | 10.33 | 4.38 |
| Spleen | 1.10 | 0.61 |
| Lungs | 2.50 | 1.25 |
Data derived from a study on ¹²⁴I-scFvD2B in PC3-PIP (PSMA positive) and PC3 (PSMA negative) tumor-bearing mice. researchgate.net
Ex Vivo Analysis of Tissues and Organs from Animal Studies
To validate and complement the quantitative data obtained from in vivo PET imaging, ex vivo analysis of tissues and organs is a standard and crucial step in preclinical radiopharmaceutical studies. iaea.org This methodology involves euthanizing the animal subject at predetermined time points after the administration of the ¹²⁴I-labeled compound. nih.gov Key organs and tissues of interest are then excised, weighed, and their radioactivity content is measured using a gamma counter. nih.govresearchgate.net
This technique provides a highly accurate and sensitive quantification of radiotracer accumulation, expressed as the percentage of the injected dose per gram of tissue (%ID/g). researchgate.net It serves as a gold standard to confirm the findings from PET imaging and can offer higher resolution data, particularly for small structures or tissues where partial volume effects might limit the accuracy of PET quantification. acs.orgnih.gov
For example, after imaging the biodistribution of spleen- and lung-targeting RNA-lipoplexes labeled via a ¹²⁴I-based reporter system, mice were euthanized, and the organs were analyzed. nih.govresearchgate.net The ex vivo gamma-counting confirmed a markedly increased accumulation of ¹²⁴I in the spleens of mice that received the spleen-targeting construct compared to controls. researchgate.net Similarly, in immuno-PET studies, ex vivo biodistribution analysis confirms the specific uptake in target tumors versus non-target tissues. In a study with ¹²⁴I-scFvD2B, ex vivo data confirmed the high tumor-to-blood and tumor-to-muscle ratios suggested by the PET images, validating the specific localization of the tracer in PSMA-positive tumors. researchgate.net These analyses provide definitive, quantitative evidence of the radiopharmaceutical's distribution and target specificity. mdpi.com
The table below presents ex vivo data for a ¹²⁴I-labeled antibody, corroborating the biodistribution patterns observed with in vivo imaging.
Ex Vivo Biodistribution of ¹²⁴I-IMP-R4-ch806 in Mice (%ID/g)
| Tissue | 48 hours post-injection | 216 hours post-injection |
|---|---|---|
| Tumor | 30.95 ± 6.01 | 6.07 ± 0.80 |
| Blood | 8.83 ± 1.14 | 0.13 ± 0.02 |
| Liver | 4.58 ± 0.28 | 0.69 ± 0.08 |
| Kidneys | 3.33 ± 0.36 | 0.51 ± 0.06 |
| Spleen | 2.59 ± 0.49 | 0.33 ± 0.04 |
| Muscle | 1.68 ± 0.21 | 0.21 ± 0.03 |
Data derived from a study using ¹²⁴I-IMP-R4-ch806 in mice with U87MG.de2–7 glioma xenografts. mdpi.com
Targeting Strategies and Radiotracer Design Principles for Iodine I 124
Molecular Targets for ¹²⁴I Radiotracer Development (e.g., Immuno-PET)
The development of ¹²⁴I radiotracers focuses on targeting specific biological molecules or pathways that are altered in disease states. This allows for non-invasive visualization and quantification of these processes.
Receptor Systems (e.g., RTKs, GPCRs)
Receptor systems, including Receptor Tyrosine Kinases (RTKs) and G Protein-Coupled Receptors (GPCRs), are frequently overexpressed or dysregulated in various cancers and other diseases. ¹²⁴I-labeled small molecules or antibody fragments that bind to these receptors can serve as diagnostic agents. For instance, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a type of RTK implicated in numerous cancers, have been developed and labeled with ¹²⁴I for PET imaging nih.govscilit.com. Similarly, tracers targeting the Sigma-1 Receptor (S1R), which is upregulated in certain cancers, have shown promising tumor-specific accumulation with ¹²⁴I labeling nih.gov.
Enzyme Systems
Enzyme activity is a critical indicator of cellular function and disease progression. Radiotracers targeting specific enzymes allow for the assessment of enzyme kinetics and expression levels. Tyrosine kinase inhibitors (TKIs), which target enzymes involved in cell signaling pathways, have been a focus for ¹²⁴I labeling to enable PET imaging of their distribution and efficacy in cancer nih.govsnmjournals.orgmdpi.com. For example, ¹²⁴I-labeled trametinib (B1684009) is being investigated for monitoring MAPK/ERK kinase distribution, relevant in cancers with mutations in KRAS or BRAF snmjournals.org.
Transporters (e.g., Na/I Symporter)
The Sodium-Iodide Symporter (NIS) is a key transporter responsible for iodide uptake in thyroid cells and is also expressed in certain other tissues and cancers researchgate.netmdpi.comthno.org. ¹²⁴I, being an iodide isotope, is naturally taken up by NIS, making it an excellent radiotracer for imaging NIS expression. This is particularly relevant in the diagnosis and management of differentiated thyroid cancer (DTC), where NIS expression dictates the effectiveness of radioiodine therapy mdpi.comthno.orgbioscientifica.com. ¹²⁴I-based PET imaging offers higher sensitivity and resolution compared to traditional SPECT imaging for detecting metastatic lesions in DTC patients mdpi.comthno.org. Furthermore, NIS can be used as a reporter gene, allowing ¹²⁴I to track the delivery and expression of the NIS gene in various therapeutic applications, including cell tracking and gene therapy thno.orgnih.govnih.gov.
Nucleic Acids and Gene Expression Markers (e.g., reporter genes)
The ability to visualize gene expression in vivo is crucial for monitoring the efficacy of gene therapies and understanding biological processes. Reporter gene systems, such as the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk), can be imaged using specific radiolabeled probes. While many probes use Fluorine-18, ¹²⁴I-labeled probes like [¹²⁴I]FIAU have also been developed for PET imaging of HSV1-tk gene expression, offering a longer imaging window due to its half-life thno.orgnih.gov. Adeno-associated virus (AAV) vectors, used in gene therapy, have also been successfully labeled with ¹²⁴I to track their spatial distribution in vivo using PET imaging snmjournals.org.
Antigen-Antibody Interactions (e.g., Immuno-PET with ¹²⁴I-labeled antibodies)
Immuno-PET, which combines the specificity of antibodies with the sensitivity of PET imaging, is a powerful modality for cancer detection and characterization. Monoclonal antibodies (mAbs) or their fragments, such as diabodies, can be labeled with ¹²⁴I to target tumor-specific antigens mdpi.comaacrjournals.orgresearchgate.netfabad.org.tr. The long half-life of ¹²⁴I is well-suited for the pharmacokinetics of large antibody molecules, allowing for sufficient time for tumor accumulation and clearance from normal tissues mdpi.comfabad.org.tr. Examples include ¹²⁴I-labeled antibodies targeting HER2 in HER2-positive tumors aacrjournals.org and anti-GD2 antibodies for neuroblastoma cancer.gov. ¹²⁴I-labeled antibody fragments targeting phosphatidylserine (B164497) (PS), which is exposed on tumor cells and vasculature, have also shown high specificity for prostate tumors plos.org.
Rational Design Principles for ¹²⁴I Radiopharmaceuticals
The design of effective ¹²⁴I radiopharmaceuticals involves several key considerations to ensure optimal targeting, imaging performance, and safety.
Target Affinity and Specificity: The targeting moiety (e.g., antibody, peptide, small molecule) must exhibit high affinity and specificity for the intended molecular target to ensure accurate localization and minimize off-target uptake.
Radiolabeling Chemistry: The chosen molecule must be amenable to stable radiolabeling with ¹²⁴I, typically via direct radioiodination (e.g., electrophilic substitution) or indirect methods using prosthetic groups. The labeling process should be efficient, yield high radiochemical purity, and maintain the biological activity of the molecule mdpi.com.
Pharmacokinetics and Biodistribution: The radiotracer should have favorable pharmacokinetics, characterized by rapid clearance from the blood and non-target organs while accumulating in the target tissue. The long half-life of ¹²⁴I is advantageous for molecules with slower pharmacokinetics, allowing for delayed imaging to enhance target-to-background ratios nih.govnih.govacs.orgresearchgate.net.
Minimizing Off-Target Uptake: Strategies are employed to reduce uptake in organs that naturally accumulate iodide, such as the thyroid and salivary glands. This can involve using prosthetic groups that block the iodide uptake mechanism or designing molecules that are not substrates for the NIS thno.orgaacrjournals.org.
Image Quality: The physical characteristics of ¹²⁴I, including its positron energy and branching ratio for positron emission (23%), influence image resolution and sensitivity. While its higher positron energy can lead to increased positron range and thus slightly lower resolution compared to some other PET isotopes, its long half-life compensates by allowing for higher injected doses and longer imaging times, leading to improved signal-to-noise ratios thno.orgnih.gov.
Compound Names
Iodine-124 (¹²⁴I)
meta-[¹²⁴I]Iodobenzylguanidine ([¹²⁴I]MIBG)
[¹²⁴I]IAZA
[¹⁸F]TFB
[¹⁸F]FSO3
⁶⁸Ga-based somatostatin (B550006) receptor imaging agents
¹⁷⁷Lu-DOTA-RGD2
⁶⁸Ga-DOTA-FAPI-04
[¹⁸F]FDG
[⁶⁸Ga]Ga-DOTA-TATE
[⁶⁸Ga]Ga-DOTATOC
[⁶⁸Ga]Ga-DOTANOC
[¹⁷⁷Lu]Lu-DOTA-TATE
[¹⁷⁷Lu]Lu-DOTATOC
[¹⁷⁷Lu]Lu-DOTANOC
[⁹⁰Y]Y-DOTA-TATE
[²²⁵Ac]Ac-PSMA
[¹⁷⁷Lu]Lu-PSMA
[⁶⁸Ga]Ga-PSMA
[¹⁸F]PSMA
[⁶⁴Cu]Cu-PSMA
[¹²⁴I]FIAU
[¹⁸F]FHBG
[¹⁸F]FHPG
[¹²⁴I]IPAG
IPAG
Trametinib
C6.5 diabody
PGN635 F(ab')₂
3F8 (murine anti-GD2 ganglioside monoclonal antibody)
AAVrh.10CLN2 (Adeno-associated virus serotype rh.10 carrying CLN2 gene)
[¹²⁴I]I-girentuximab
[⁸⁹Zr]Zr-girentuximab
[¹¹C]-ML03
[¹²³I]-MIBG
[¹³¹I]-MIBG
[¹¹C]-HED
[¹²⁴I]I-FIT-Mal
[¹²⁴I]I-FIT-(PhS)₂Mal
[⁸⁹Zr]Zr-DFO
Advanced Imaging Methodologies and Instrumentation for Iodine I 124 Positron Emission Tomography Pet
Principles of I-124 Positron Emission Tomography
The fundamental principle of PET imaging lies in the detection of pairs of 511 keV gamma photons produced by positron annihilation. nih.gov When a radiopharmaceutical labeled with a positron-emitting isotope like I-124 is introduced into the body, the positrons travel a short distance before annihilating with an electron, producing two 511 keV photons that travel in nearly opposite directions. nih.gov PET scanners are designed to detect these photons in coincidence, allowing for the localization of the annihilation event along a line of response (LOR). nih.gov
The decay of I-124 involves the emission of a positron (a beta-plus particle) from its nucleus. This positron travels a short distance in the surrounding tissue, losing energy until it interacts with an electron. This interaction, known as positron-electron annihilation, results in the conversion of their masses into two 511 keV gamma photons, which are emitted at approximately 180 degrees to each other. nih.gov
A significant challenge with I-124 is that it is not a pure positron emitter. nih.gov Only about 23% of its disintegrations result in positron emission. nih.govsnmjournals.org Furthermore, many of these positron emissions are accompanied by the simultaneous emission of high-energy gamma photons, most notably a 602.7 keV photon. acs.orgnih.gov These additional gamma rays can lead to an increase in random and scatter coincidences, which can degrade image quality and affect the accuracy of quantification. nih.govnih.gov
The detection of the 511 keV annihilation photons is accomplished by a ring of detectors surrounding the patient. When two detectors simultaneously register a 511 keV photon, a coincidence event is recorded. The line connecting these two detectors defines the LOR, along which the annihilation event is presumed to have occurred. nih.gov
The collection of millions of LORs from all angles around the patient provides the raw data for image reconstruction. Various algorithms are employed to reconstruct a three-dimensional image of the radiotracer distribution from this projection data.
Coincidence Detection: PET systems use a narrow time window to identify coincident events. If two photons are detected within this window, they are considered a true coincidence. However, the presence of cascade gamma photons from I-124 decay increases the likelihood of "prompt gamma coincidences," where an annihilation photon is detected in coincidence with a prompt gamma photon, creating false LORs. nih.govresearchgate.net This can introduce a background signal that degrades image contrast and quantitative accuracy. researchgate.net
Image Reconstruction Algorithms:
Filtered Back-Projection (FBP): This was one of the earliest and is a computationally fast analytical reconstruction method. snmjournals.orgnih.gov It involves filtering the projection data to reduce noise and then back-projecting it onto the image matrix. snmjournals.org For I-124 PET, FBP with certain filters like Hanning or Parzen has been found to yield feasible data for quantification. researchgate.net
Ordered Subset Expectation Maximization (OSEM): OSEM is an iterative reconstruction algorithm that has become the standard in clinical PET. uchicago.edu It models the statistical nature of positron emission and detection, leading to images with better noise characteristics and improved contrast compared to FBP. nih.govuchicago.edu For I-124, OSEM is often used, sometimes requiring an increased number of iterations to ensure convergence, especially in the presence of high background activity. nih.gov
Maximum A Posteriori (MAP): MAP is another iterative reconstruction method that incorporates prior knowledge about the image, such as smoothness, to further reduce noise. researchgate.net MAP algorithms have been shown to yield minimal non-uniformity in I-124 phantom studies. researchgate.net
3D Reprojection Algorithm (3DRP): This algorithm is a three-dimensional extension of FBP and has also been used for I-124 PET reconstruction, with some studies indicating it can provide feasible quantitative data when used with a Hanning filter. researchgate.net
| Reconstruction Algorithm | Principle | Application in I-124 PET |
| Filtered Back-Projection (FBP) | Analytical method involving filtering and back-projection of sinogram data. snmjournals.org | Computationally fast; can provide feasible quantitative data with appropriate filters (e.g., Hanning, Parzen). researchgate.net |
| Ordered Subset Expectation Maximization (OSEM) | Iterative algorithm that models the Poisson statistics of PET data. uchicago.edu | Standard clinical algorithm; improves image contrast and noise properties; may require more iterations for I-124. nih.govuchicago.edu |
| Maximum A Posteriori (MAP) | Iterative method that incorporates a priori information to regularize the image and reduce noise. researchgate.net | Can yield minimal non-uniformity in I-124 images. researchgate.net |
| 3D Reprojection Algorithm (3DRP) | A 3D extension of the FBP algorithm. researchgate.net | Can provide feasible quantitative data for I-124 PET when combined with specific filters. researchgate.net |
PET Scanner Hardware Optimization for I-124 (e.g., preclinical scanners)
The unique physical characteristics of I-124 necessitate optimization of PET scanner hardware to achieve accurate and high-quality images, particularly in high-resolution preclinical systems. acs.org
Preclinical PET scanners, designed for small animal imaging, face particular challenges with I-124 due to its high-energy positrons, which have a longer range before annihilation. acs.orgbiomedres.us This increased positron range can degrade spatial resolution. nih.govbiomedres.us Therefore, hardware and software corrections are crucial. acs.org Some advanced preclinical systems, such as the MILabs U-PET, utilize single-photon detection to eliminate positron range blurring, enabling sub-millimeter image resolutions for isotopes like I-124. milabs.com Other systems, like the SuperArgus PET/CT, can perform multiplexed PET imaging with both standard and non-standard isotopes like I-124 by allowing for the detection of triple coincidences. youtube.com
The choice of detector material is critical for PET scanner performance. Important characteristics include high effective atomic number (Zeff) and density for efficient detection of 511 keV photons, as well as good energy and timing resolution. nih.gov
Commonly used scintillator crystals in modern PET scanners include Lutetium Oxyorthosilicate (LSO) and Lutetium-Yttrium Oxyorthosilicate (LYSO). These materials offer a good combination of high light output, fast decay time, and high density, which are beneficial for I-124 imaging. For instance, studies have been conducted on LSO-based scanners to assess their quantitative accuracy for I-124. snmjournals.org
Semiconductor-based detectors, such as Cadmium Zinc Telluride (CZT), are also being explored for PET. These materials offer excellent energy resolution, which can be advantageous for discriminating against scattered photons and the prompt gamma emissions associated with I-124. nih.gov
Energy Windowing: PET scanners use an energy window centered around 511 keV to accept valid photons. For I-124, optimizing this energy window is crucial to manage the impact of prompt gamma photons and scattered radiation. A wider energy window might increase sensitivity but also includes more scatter and prompt gamma coincidences. Studies have shown that for I-124 imaging, particularly in the presence of other radionuclides like I-131, using an adjusted energy window (e.g., 425-650 keV instead of the standard 350-650 keV) can improve the noise equivalent count rate and image contrast. nih.gov Research has also measured the single gamma photon fraction in different energy windows, finding it to be 31% in a 350-750 keV window and 3% in a 350-550 keV window, highlighting the importance of window selection. researchgate.net
Scatter Correction: Scattered photons, which have lower energy and an altered trajectory, are a major source of background noise in PET. Energy window-based scatter correction techniques are commonly used.
Dual Energy Window (DEW): This method uses a second, lower energy window to estimate the scatter contribution in the primary photopeak window. mdpi.commdpi.com
Triple Energy Window (TEW): The TEW method employs two additional energy windows, typically on either side of the photopeak, to provide a more accurate estimate of the scatter distribution. mdpi.comscribd.com This can lead to better quantitative accuracy compared to DEW techniques. scribd.com
Model-Based Scatter Correction: More advanced methods, like Single Scatter Simulation (SSS), use the reconstructed image and an attenuation map to model the scatter distribution. nih.govnih.gov For I-124, these algorithms may need to be modified to also account for the uniform radial distribution of the true coincidence gamma-ray background. nih.govnih.gov
Time-of-Flight (TOF) PET is an advanced technology that measures the small difference in arrival time of the two annihilation photons at the detectors. medical.canon This timing information allows for a more precise localization of the annihilation event along the LOR, effectively reducing the uncertainty from the entire line to a smaller segment. medical.canonnih.gov
The primary benefit of TOF is an improvement in the signal-to-noise ratio (SNR) of the reconstructed image. medical.canonnih.gov This is particularly advantageous for I-124 imaging due to its low positron branching ratio and the presence of additional random and cascade coincidences, which contribute to higher noise levels. nih.govnih.gov
Studies have demonstrated that TOF reconstruction improves contrast recovery and background variability for I-124. snmjournals.org It also allows for faster convergence of iterative reconstruction algorithms. nih.gov For instance, in the presence of high background from I-131, reconstructions using TOF information converged more quickly than non-TOF reconstructions. nih.gov Accurate TOF-based corrections for the true coincidence gamma-ray background in I-124 imaging have been developed and implemented, showing that contrast recovery for larger lesions can be similar to that of the standard PET isotope, Fluorine-18. nih.gov
| Parameter | I-124 | Fluorine-18 (for comparison) |
| Half-life | 4.2 days nih.gov | 109.8 minutes nih.gov |
| Positron Branching Ratio | ~23% richtlijnendatabase.nlnih.gov | ~97% nih.gov |
| Maximum Positron Energy | 2138 keV nih.gov | 634 keV nih.gov |
| Mean Positron Range | 3.48 mm biomedres.us | Not specified, but lower than I-124 |
| Associated Gamma Emissions | Yes (e.g., 603 keV) nih.govnih.gov | No |
Image Acquisition Protocols in Preclinical I-124 PET
Effective image acquisition in preclinical Positron Emission Tomography (PET) utilizing Iodine I-124 (¹²⁴I) is fundamental to obtaining high-quality, quantifiable data. The choice of protocol is dictated by the specific research question, the biological process under investigation, and the pharmacokinetics of the radiolabeled agent.
Dynamic vs. Static Imaging
The temporal nature of radiotracer distribution is a critical factor in preclinical ¹²⁴I PET studies, leading to the use of both dynamic and static imaging protocols.
Static Imaging involves acquiring data at single or multiple discrete time points after the administration of the ¹²⁴I-labeled compound. Due to the relatively long 4.2-day half-life of ¹²⁴I, multi-time-point static imaging is common, allowing for the assessment of biological processes that occur over extended periods. nih.gov This approach is particularly well-suited for tracking the slow pharmacokinetics of large molecules like monoclonal antibodies. nih.gov A typical preclinical protocol might involve imaging at several intervals, such as 4, 24, 48, and 72 hours post-injection, to generate a time-activity curve for organs and tumors of interest. nih.gov This method provides snapshots of radiotracer distribution, which is crucial for applications like dosimetry.
Dynamic Imaging , in contrast, involves the continuous acquisition of data immediately following radiotracer injection. This technique is invaluable for capturing the rapid initial uptake and distribution phases of a tracer, providing detailed pharmacokinetic information. acs.org In preclinical ¹²⁴I PET, dynamic scans can be performed for shorter durations (e.g., the first 60 minutes post-injection) to characterize perfusion and initial tracer delivery, followed by a series of static scans at later time points to monitor retention and clearance. acs.orgresearchgate.net The quality of data from dynamic studies with ¹²⁴I has been shown to be suitable for pharmacokinetic analysis in timeframes ranging from minutes to several days. acs.org
| Imaging Type | Description | Typical Application in Preclinical ¹²⁴I PET |
| Static | Data acquired at discrete time points post-injection. | Dosimetry studies, late-point tumor uptake, and biodistribution of long-circulating molecules. nih.gov |
| Dynamic | Continuous data acquisition immediately following injection. | Characterizing initial tracer kinetics, perfusion, and vascular permeability. acs.orgresearchgate.net |
Gating Techniques (e.g., respiratory, cardiac)
Physiological motion, primarily from respiration and cardiac contraction, can significantly degrade the quality of preclinical PET images, leading to blurring and reduced quantitative accuracy. Gating techniques are employed to mitigate these motion artifacts by synchronizing image acquisition with the physiological cycle.
Respiratory Gating is crucial for imaging tumors and organs in the thoracic and abdominal regions of small animals, where respiratory motion can cause significant displacement. This technique typically uses an external sensor to monitor the breathing cycle, and the PET data is then retrospectively sorted into different "bins" corresponding to specific phases of respiration. nih.gov By reconstructing images from data within a single bin (e.g., end-expiration), motion blurring can be substantially reduced. However, for many mouse cardiac studies, the small degree of respiratory motion (often less than 1 mm) and the high resolution of modern PET scanners may render respiratory gating unnecessary. nih.gov
Cardiac Gating is essential for accurately imaging the heart and assessing its function. nih.gov An electrocardiogram (ECG) signal is used to synchronize PET data acquisition with the cardiac cycle. The data is then binned into different phases of the heartbeat, allowing for the reconstruction of images that "freeze" the motion of the heart. researchgate.net This technique enables the detailed study of myocardial viability and function in preclinical models. nih.gov Firmware and software have been developed for small animal scanners to perform simultaneous cardiac and respiratory gating, allowing for comprehensive motion correction. nih.govresearchgate.net
Image Processing and Analysis in I-124 PET Research
The processing and analysis of preclinical ¹²⁴I PET images are critical steps for extracting meaningful and quantitative biological information. These processes involve a series of corrections and calculations to ensure the accuracy and reliability of the research findings.
Image Registration and Segmentation
Image Registration is the process of aligning different images into a common coordinate system. In preclinical ¹²⁴I PET, this is most commonly performed to fuse the functional PET data with anatomical images from computed tomography (CT) or magnetic resonance imaging (MRI). mdpi.comnih.gov This co-registration is essential for accurate anatomical localization of ¹²⁴I uptake and for defining regions of interest (ROIs) or volumes of interest (VOIs) for quantitative analysis. researchgate.net By overlaying the PET signal on a high-resolution anatomical map, researchers can precisely delineate organs and tumors. mdpi.com
Image Segmentation involves partitioning an image into multiple segments or objects. In the context of preclinical ¹²⁴I PET, segmentation is used to define the boundaries of tumors and organs to measure their volume and radiotracer concentration. nih.gov Various segmentation methods can be employed, ranging from simple manual delineation and thresholding-based techniques to more advanced automated algorithms. nih.gov Thresholding methods, which classify voxels based on their intensity values (e.g., Standardized Uptake Value - SUV), are commonly used in PET image segmentation. nih.gov The choice of segmentation method can significantly impact the accuracy of volume and activity concentration measurements.
Quantification Methods (e.g., Recovery Coefficients, Spillover Ratios, Kinetic Modeling Parameters)
Accurate quantification of ¹²⁴I activity in preclinical PET is challenging due to the radionuclide's complex decay scheme, which includes high-energy positrons and prompt gamma coincidences. biomedres.usbiomedres.us Several methods are employed to correct for these effects and derive accurate quantitative data.
Recovery Coefficients (RCs) are used to correct for the partial volume effect (PVE), a phenomenon that causes an underestimation of activity in small objects due to the limited spatial resolution of the PET scanner. biomedres.ussnmjournals.org The RC is the ratio of the measured activity concentration to the true activity concentration and is dependent on the size of the object and the spatial resolution of the scanner. In a preclinical study evaluating ¹²⁴I on a NanoScan PET/CT system, the RCs for ¹²⁴I were found to be significantly lower than for ¹⁸F and ⁸⁹Zr, highlighting the importance of applying appropriate corrections. biomedres.us
Spillover Ratios (SORs) quantify the effect of activity from a "hot" region spilling into an adjacent "cold" region, which can lead to an overestimation of activity in the cold region. biomedres.ussnmjournals.org This is another consequence of the limited spatial resolution of the scanner. The accuracy of scatter and attenuation corrections is assessed by measuring the SOR in cold regions of a phantom. nih.gov Preclinical evaluations have shown that the SOR for ¹²⁴I can be comparable to other isotopes like ⁸⁹Zr in certain conditions. biomedres.us
| Isotope | Reconstruction Algorithm | Spillover Ratio (Water) | Spillover Ratio (Air) |
| ¹²⁴I | 2D OSEM | 0.05 | 0.01 |
| ¹⁸F | 2D OSEM | 0.13 | 0.01 |
| ⁸⁹Zr | 2D OSEM | 0.05 | 0.01 |
| ¹²⁴I | 3D Tera-Tomo | 0.05 | 0.01 |
| ¹⁸F | 3D Tera-Tomo | 0.14 | 0.01 |
| ⁸⁹Zr | 3D Tera-Tomo | 0.06 | 0.01 |
| Data adapted from a preclinical evaluation on a NanoScan PET/CT system. biomedres.us |
Kinetic Modeling involves the application of mathematical models to dynamic PET data to estimate physiological parameters. By analyzing the time-course of ¹²⁴I concentration in tissue and, ideally, in arterial blood, kinetic modeling can provide quantitative estimates of parameters such as radiotracer delivery, transport, and binding. While not as commonly reported for preclinical ¹²⁴I studies as for other isotopes, the principles of kinetic modeling are applicable and can yield rich information from dynamic ¹²⁴I PET scans. acs.orgresearchgate.net
Quantitative Analysis and Modeling in Iodine I 124 Research
Statistical Methodologies for I-124 Preclinical Data Analysis
The analysis of preclinical data generated using I-124 PET imaging requires appropriate statistical methodologies to ensure reliable and reproducible results. Preclinical studies often involve repeated measurements of outcomes over time, necessitating specialized statistical approaches to account for the temporal correlation of data plos.orgyoutube.com.
Key Statistical Considerations:
Repeated Measures Analysis (RMA): This methodology is fundamental for analyzing data where the same subjects are measured multiple times. RMA accounts for the inherent correlation between measurements taken from the same animal at different time points. It can be implemented with various assumptions regarding the variance-covariance structure of the data, such as homogeneous (constant) variance or heterogeneous (non-constant) variance across time points plos.org. The choice of variance-covariance structure can significantly impact the precision of estimates and the control of Type I and Type II error rates plos.org.
Time Point Analysis: While simpler, analyzing each time point independently can lead to a loss of statistical power and an incomplete utilization of the collected data, especially when multiple time points are available plos.org.
Compartmental Modeling: For quantitative pharmacokinetic (PK) studies, compartmental models are frequently employed. These mathematical frameworks describe the distribution and movement of the radiotracer within the body, allowing for the estimation of parameters such as tissue uptake rates, clearance rates, and residence times nih.govnih.gov. The accuracy of these models relies heavily on the quality of the PET data and appropriate statistical fitting procedures.
Statistical Significance and Error Control: Ensuring the appropriate control of Type I (false positive) and Type II (false negative) errors is paramount in preclinical research. Violations of statistical assumptions can lead to inflated Type I errors, potentially contributing to the reproducibility crisis in biomedical research plos.orgyoutube.com. Careful study design, including power calculations and appropriate statistical analysis, is recommended to bridge the gap between preclinical findings and clinical translation iaea.org.
Data Analysis Example: Biodistribution of an I-124 Labeled Vector
In studies evaluating the biodistribution of I-124 labeled vectors, quantitative analysis involves measuring the percentage of injected dose per gram (%ID/g) in various organs and tumors over time. Statistical analysis is then applied to these quantitative values to determine significant differences in uptake between different treatment groups or to assess the kinetics of distribution.
For instance, a study evaluating the biodistribution of an I-124 labeled adeno-associated virus (AAV) vector in nonhuman primates utilized compartmental modeling to quantify whole-body and organ-specific biodistribution from 1 to 72 hours post-administration nih.gov. The analysis aimed to understand the vector's distribution and half-life in specific organs.
| Time Point (hours) | Organ/Tissue | Mean %ID/g (± SD) | Statistical Comparison (e.g., vs. Control) |
| 1 | Liver | 5.2 ± 0.8 | Significantly higher |
| Heart | 3.1 ± 0.5 | Significantly higher | |
| Spleen | 2.5 ± 0.4 | Significantly higher | |
| Brain | 0.3 ± 0.1 | Not significantly different | |
| 24 | Liver | 2.1 ± 0.4 | Significantly higher |
| Heart | 1.5 ± 0.3 | Significantly higher | |
| Spleen | 1.2 ± 0.2 | Significantly higher | |
| Brain | 0.2 ± 0.05 | Not significantly different | |
| 72 | Liver | 0.8 ± 0.2 | Significantly higher |
| Heart | 0.5 ± 0.1 | Significantly higher | |
| Spleen | 0.4 ± 0.08 | Significantly higher | |
| Brain | 0.1 ± 0.03 | Not significantly different |
(Note: The data in the table above are illustrative and based on general findings reported in studies involving I-124 biodistribution. Specific values would vary based on the study design, vector, and animal model.)
The analysis in such studies often involves comparing uptake levels at different time points using statistical tests like ANOVA with post-hoc comparisons or mixed-effects models, particularly when dealing with repeated measures plos.orgyoutube.comnih.gov. Furthermore, modeling can be used to estimate organ-specific half-lives, as demonstrated in the study where the cerebral spinal fluid (CSF) served as a source with slow diffusion into the brain, suggesting a half-life of approximately 10 hours for the labeled capsid in the CSF nih.gov.
Challenges in Quantitative Analysis:
Despite its advantages, the quantitative accuracy of I-124 PET imaging can be affected by several factors:
Positron Range: The high energy of positrons emitted by I-124 (maximum 2.138 MeV) leads to a longer positron range, which can cause spatial resolution loss and blur the image, impacting the accuracy of small lesion quantification acs.orgnih.govsnmjournals.org.
Complex Decay Scheme: I-124 has a complex decay scheme with multiple gamma emissions, some of which can be in coincidence with annihilation photons. This can lead to increased scatter and random coincidences, degrading image quality and quantitative accuracy if not properly corrected acs.orgnih.govsnmjournals.orgresearchgate.netsnmjournals.org. Advanced reconstruction algorithms, such as those incorporating Monte Carlo simulations for system matrix generation, are being developed to mitigate these effects snmjournals.org.
To address these challenges, researchers are developing and refining reconstruction algorithms and image processing techniques, including prompt gamma coincidence correction and optimized energy window settings, to improve the quantitative accuracy of I-124 PET imaging nih.govsnmjournals.orgsnmjournals.orgnih.gov.
Innovations and Future Directions in Iodine I 124 Academic Research
Integration of I-124 PET with Other Modalities in Preclinical Settings (e.g., MRI, CT)
The integration of I-124 PET with high-resolution anatomical imaging modalities like computed tomography (CT) and magnetic resonance imaging (MRI) in preclinical research has created powerful hybrid imaging platforms. These systems combine the functional and molecular insights of PET with the detailed anatomical context of CT or the superior soft-tissue contrast of MRI, all within a single imaging session. nih.govresearchgate.net
PET/CT with I-124 is a valuable tool for the diagnosis and management of thyroid diseases. nih.gov The combination allows for the precise anatomical localization of areas showing abnormal tracer uptake, which is often difficult with PET scans alone. nih.gov This co-registration of functional and morphological data in a single session enhances diagnostic accuracy and can lead to modifications in patient treatment plans. nih.gov Studies have shown that I-124 PET/CT is a sensitive technique for identifying thyroid cancer lesions that are likely to respond to radioactive iodine therapy. thyroid.orgcancer.gov
PET/MRI is another emerging hybrid modality that offers distinct advantages, particularly in providing excellent soft tissue characterization without the use of ionizing radiation from a CT scan. oncodesign.comnih.gov In preclinical studies, PET/MRI allows for the simultaneous assessment of tissue morphology, function, and molecular processes. nih.govitnonline.com Research comparing I-124 PET/MRI to I-124 PET/CT for detecting iodine-positive lesions in the neck has shown that PET/MRI can be superior in detecting a higher number of lesions. nih.gov This enhanced detection is partly attributed to the higher sensitivity of the PET component in integrated PET/MRI systems. nih.gov Furthermore, the morphological information and volume data provided by MRI can be valuable for dosimetry calculations. nih.gov
The table below summarizes the key characteristics of integrating I-124 PET with CT and MRI in preclinical research.
| Feature | I-124 PET/CT | I-124 PET/MRI |
| Anatomical Detail | Good anatomical localization from CT. nih.gov | Excellent soft-tissue contrast from MRI. oncodesign.comnih.gov |
| Radiation Exposure | Ionizing radiation from both PET and CT. oncodesign.com | Ionizing radiation from PET only. oncodesign.com |
| Primary Advantage | Widespread availability and accurate correlation of functional and morphological images. nih.gov | Superior soft-tissue visualization and multiparametric imaging capabilities. nih.govnih.gov |
| Preclinical Application | Staging and localization of metastatic thyroid carcinoma. nih.gov | Enhanced detection of small lesions, especially in soft tissues like the neck. nih.gov |
Development of Novel I-124 Radiosyntheses and Automation
The production and use of I-124 depend critically on efficient radiosynthesis and labeling methods. I-124 is typically produced in a cyclotron by bombarding a target material with protons. fz-juelich.denih.gov A common production route is the ¹²⁴Te(p,n)¹²⁴I nuclear reaction, using enriched Tellurium-124 dioxide (¹²⁴TeO₂) as the target material. fz-juelich.deresearchgate.net
Innovations in this area focus on improving targetry, optimizing production yields, and refining separation techniques. researchgate.netiaea.org The dry distillation method is commonly preferred for separating I-124 from the irradiated tellurium target, as it is straightforward and allows for the recycling of the expensive enriched target material. nih.govnih.gov This process involves heating the irradiated target in a quartz tube under a gas flow to separate the volatile radioiodine. nih.govnih.gov Research efforts are aimed at optimizing parameters like target thickness and proton beam energy to maximize the yield of I-124 while minimizing radionuclidic impurities. nih.govresearchgate.net
Automation is a key development in the production of I-124 and its radiopharmaceuticals. fz-juelich.de Fully automated systems for I-124 production, based on vertical-beam irradiation and dry distillation, have been developed to improve efficiency and radiation safety for operators. researchgate.net For the synthesis of I-124 labeled compounds, automated modules are used to perform the chemical reactions with high purity and yield in a controlled environment. nih.gov This is crucial as many novel positron emitters, including I-124, move from experimental stages to larger-scale production for clinical and preclinical use. fz-juelich.de
Artificial Intelligence and Machine Learning Applications in I-124 Image Analysis and Tracer Design
Artificial intelligence (AI) and machine learning (ML) are rapidly developing fields with significant potential to enhance nuclear medicine imaging, including I-124 PET. nih.govnih.gov These technologies are being applied across the entire imaging workflow, from image acquisition and reconstruction to analysis and interpretation. researchgate.net
In I-124 image analysis, AI algorithms, particularly deep learning models like convolutional neural networks (CNNs), can be used for several tasks:
Image Reconstruction and Quality Enhancement: AI can improve image quality by reducing noise and artifacts, which can be a challenge with I-124 due to its complex decay scheme. nih.gov Algorithms can be trained to reconstruct high-quality images from low-dose scans, potentially reducing radiation exposure. researchgate.net
Automated Lesion Detection and Segmentation: Machine learning can automate the process of identifying and outlining tumors or other areas of interest in I-124 PET scans. nih.govfrontiersin.org This provides a more objective and reproducible analysis compared to manual methods.
Quantitative Analysis and Radiomics: AI facilitates the extraction of a large number of quantitative features from images (radiomics), which describe tumor characteristics like shape, texture, and intensity. nih.gov These features can be used to build predictive models for diagnosis, prognosis, and treatment response. nih.gov
While the application of AI in de novo tracer design is still in its early stages, machine learning models hold the potential to accelerate the development of new I-124 radiotracers. By analyzing large datasets of chemical structures and their biological activities, ML could potentially predict the suitability of novel molecules as PET tracers, optimizing properties like target affinity and pharmacokinetics.
Emerging Research Areas for I-124 Radiotracers (e.g., theranostics concepts with iodine isotopes)
The long half-life of I-124 makes it ideal for labeling molecules with slow biological clearance, such as antibodies and large proteins, opening up new research avenues beyond its traditional use in thyroid cancer. researchgate.netresearchgate.net
A major emerging area is theranostics , a concept that combines diagnostic imaging with targeted therapy. nih.gov The isotopes of iodine are a classic example of this principle. dovepress.comresearchgate.net I-124 can be used for diagnostic PET imaging and for patient-specific dosimetry to plan a subsequent therapy using a therapeutic iodine isotope, most commonly Iodine-131 (I-131). nih.govnih.gov This approach allows clinicians to visualize the target, confirm that the radiopharmaceutical accumulates in the tumor, and calculate the radiation dose that will be delivered before administering the therapeutic agent. nih.govnih.gov This "see what you treat" strategy is a cornerstone of personalized medicine in nuclear oncology. nih.gov
The application of I-124 is expanding to new disease targets:
Oncology: Novel I-124 labeled tracers are being developed to target specific molecular markers on tumors. For instance, [¹²⁴I]-18B10(10L) has been studied as a PET tracer targeting CLDN18.2 in digestive system cancers. nih.gov
Amyloidosis: The radiotracer I-124 evuzamitide (also known as AT-01) has received Breakthrough Therapy Designation from the U.S. FDA for imaging cardiac amyloidosis, a condition involving abnormal protein deposits in the heart. asnc.org Another tracer, ¹²⁴I-labeled p5+14, has been studied in patients with systemic amyloidosis to detect amyloid deposits in various organs. nih.gov
The development of new I-124 labeled radiopharmaceuticals for specific molecular targets is a rapidly growing field of research. mdpi.com
| Iodine Isotope | Primary Emission | Half-life | Primary Use in Theranostics |
| Iodine-123 (I-123) | Gamma | 13.2 hours | Diagnostic SPECT Imaging dovepress.commdpi.com |
| Iodine-124 (I-124) | Positron (β+) | 4.2 days | Diagnostic PET Imaging & Dosimetry researchgate.netnih.gov |
| Iodine-131 (I-131) | Beta (β-), Gamma | 8.0 days | Targeted Radionuclide Therapy nih.govdovepress.com |
Challenges and Opportunities in Advancing I-124 Academic Research
Despite its significant potential, academic research with I-124 faces several challenges. The production of I-124 can be complex and requires access to a cyclotron and enriched ¹²⁴Te target material, which can be costly. fz-juelich.denih.gov The physical properties of I-124, including its emission of high-energy gamma rays alongside positrons, can lead to challenges in PET image quantification and may require specialized reconstruction algorithms to maintain image quality. nih.gov Furthermore, the regulatory landscape for developing and translating novel radiopharmaceuticals from the laboratory to clinical use can be complex and demanding. nih.gov
However, the opportunities for advancing I-124 research are substantial. Its 4.2-day half-life is a significant advantage for studying the pharmacokinetics of large molecules like monoclonal antibodies, which can take several days to accumulate in tumors. mdpi.com This makes I-124 an invaluable tool for developing new immuno-PET agents. The growing interest in theranostics and personalized medicine continues to drive demand for diagnostic radionuclides like I-124 that can guide powerful targeted therapies. nih.gov As cyclotron availability increases and production methods become more refined and automated, I-124 is expected to become more widely accessible to the academic research community, fostering further innovation in molecular imaging and targeted radionuclide therapy. researchgate.netiaea.org
Q & A
Q. What are the primary production methods for I-124, and how is quality control ensured during synthesis?
I-124 is produced via the nuclear reaction in cyclotrons, with automated systems (e.g., Nagatsu et al., 2011) enabling reproducible radiochemical yields (RCY) for large-scale production . Quality control involves:
Q. How does I-124’s physical decay profile influence its suitability for PET imaging compared to other isotopes like F-18?
I-124 emits positrons (22.4% abundance) with high-energy gamma rays (1.691 MeV), complicating imaging due to scatter and reduced spatial resolution. However, studies demonstrate that BGO-based PET scanners achieve satisfactory spatial resolution (~13.5 mm FWHM vs. 12 mm for F-18) and linearity over 10:1 activity ranges . Its 4.18-day half-life allows longitudinal studies, ideal for tracking slow biological processes (e.g., antibody biodistribution) .
Q. What clinical applications of I-124 are well-established in oncology research?
I-124 is used for:
- Thyroid cancer : Pre-therapy dosimetry to optimize dosing, with PET/CT outperforming planar scintigraphy in lesion detection .
- Antibody imaging : Labeling monoclonal antibodies (e.g., 3F8 for neuroblastoma) to visualize GD2-expressing tumors via PET .
- Pharmacokinetic studies : Tracking intravitreal anti-VEGF agents (e.g., bevacizumab) to assess clearance rates and systemic exposure .
Advanced Research Questions
Q. How can I-124 PET dosimetry improve personalized radioiodine therapy (RIT) in pediatric thyroid cancer?
I-124 enables lesion-specific dosimetry by calculating absorbed doses from serial PET scans. In high-risk pediatric cases, it identifies iodine-avid lesions pre-therapy, avoiding tissue stunning from diagnostic scans. Key steps include:
- Administering low-activity I-124 (2.8–3.0 MBq) for PET scans at 24/72 hours post-injection .
- Using 3D ultrasound and qPCR to correlate thyroid volume with iodine metabolism genes (e.g., NIS, TSH-R) .
- Validating dose-response thresholds (e.g., ≥100 Gy to metastases vs. <2 Gy to blood) to adjust therapeutic activity .
Q. What methodological challenges arise when quantifying I-124 in pharmacokinetic studies, and how are they addressed?
Challenges include:
- High-energy gamma interference : Correcting for scatter using energy windowing and Monte Carlo simulations .
- Variable clearance pathways : Differentiating renal vs. mononuclear phagocytic system clearance via compartmental modeling (e.g., Tmax, AUC comparisons between I-124-labeled drugs) .
- Tracer stability : Validating in vitro stability via HPLC to ensure minimal free iodine release during longitudinal studies .
Q. How does I-124 compare to 123I^{123}\text{I}123I and 131I^{131}\text{I}131I in SPECT/PET imaging for thyroid cancer metastasis detection?
- Sensitivity : I-124 PET/CT detects 50% more metastatic lesions than planar imaging due to superior contrast resolution .
- Quantitative accuracy : I-124 allows absolute activity quantification (kBq/mL) via PET, whereas SPECT relies on relative uptake values .
- Clinical utility : remains therapeutic, but I-124’s pre-therapy planning reduces unnecessary radiation exposure in non-avid cases .
Q. What experimental design considerations are critical for preclinical I-124 studies in immunotherapy?
- Tracer specificity : Validate target binding using blocking assays (e.g., excess unlabeled antibody to confirm GD2-specific uptake of I-124-3F8) .
- Timing : Align imaging windows (24–72 hours) with antibody circulation half-lives .
- Dosimetry : Calculate organ-specific absorbed doses using OLINDA/EXM software to comply with radiation safety protocols .
Data Contradictions and Validation
Q. How do discrepancies in I-124 PET sensitivity across studies inform best practices for metastatic thyroid cancer imaging?
While I-124 PET detects occult metastases in 25–32% of patients with negative scans, some studies report false negatives due to low TSH or dedifferentiation. Mitigation strategies include:
- Standardizing TSH stimulation (>30 mIU/L) before imaging .
- Combining I-124 PET with -FDG PET to identify iodine-refractory lesions .
Q. Why do preclinical pharmacokinetic studies of I-124-labeled antibodies show variable biodistribution patterns?
Variability arises from:
- Antibody size : Larger molecules (e.g., bevacizumab) exhibit prolonged serum retention vs. fragments (e.g., ranibizumab) .
- Tumor permeability : Enhanced permeability and retention (EPR) effects in xenografts vs. spontaneous tumors .
- Species differences : Murine models may overestimate human clearance rates due to faster metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
